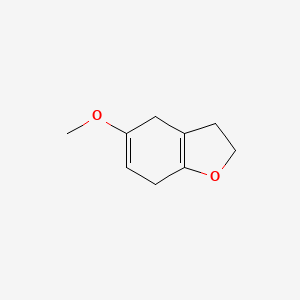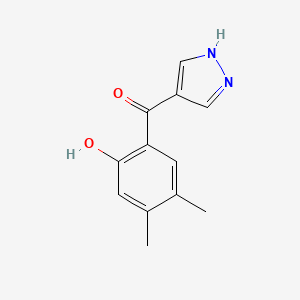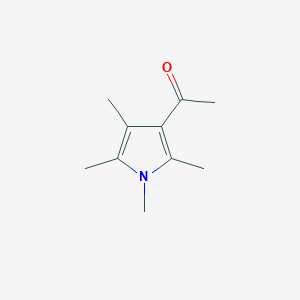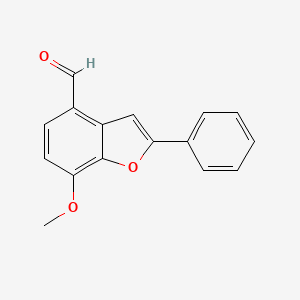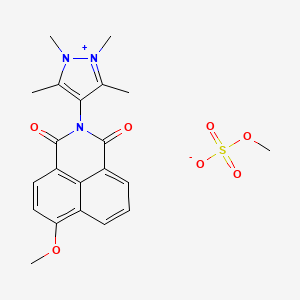![molecular formula C27H21N5O B12886190 N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide CAS No. 23655-67-6](/img/structure/B12886190.png)
N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide is a complex organic compound that features both pyridine and quinoline moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Moiety: Starting with a pyridine derivative, an amination reaction can introduce the amino group.
Formation of the Quinoline Moiety: Quinoline derivatives can be synthesized through various methods, such as the Skraup synthesis.
Coupling Reactions: The pyridine and quinoline derivatives can be coupled using a suitable linker, often involving amide bond formation through reactions with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the pyridine and quinoline rings.
Reduction: Reduction reactions can modify the aromatic rings or the amide bond.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide can be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with pyridine and quinoline structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action for N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, altering their function. The molecular targets could include enzymes, receptors, or DNA, and the pathways involved might include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide: can be compared with other compounds containing pyridine or quinoline moieties, such as:
Uniqueness
The uniqueness of N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide lies in its specific combination of pyridine and quinoline structures, which might confer unique biological activities or chemical properties not found in simpler analogs.
Propriétés
Numéro CAS |
23655-67-6 |
|---|---|
Formule moléculaire |
C27H21N5O |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
N-[4-(pyridin-4-ylamino)phenyl]-4-(quinolin-4-ylamino)benzamide |
InChI |
InChI=1S/C27H21N5O/c33-27(32-22-11-9-20(10-12-22)30-23-13-16-28-17-14-23)19-5-7-21(8-6-19)31-26-15-18-29-25-4-2-1-3-24(25)26/h1-18H,(H,28,30)(H,29,31)(H,32,33) |
Clé InChI |
BTWGHACHPBOCOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)NC5=CC=NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


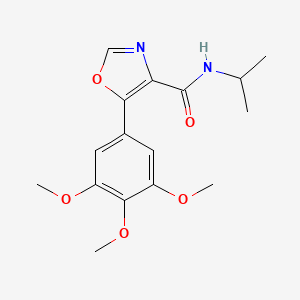
![Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate](/img/structure/B12886120.png)
![3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol](/img/structure/B12886127.png)

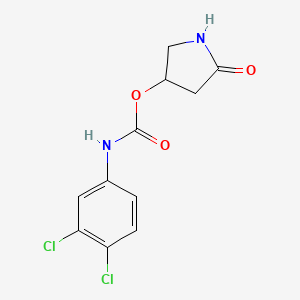

![N-[(1S)-1-phenylpropyl]-2-(quinolin-8-ylsulfonylamino)benzamide](/img/structure/B12886162.png)

